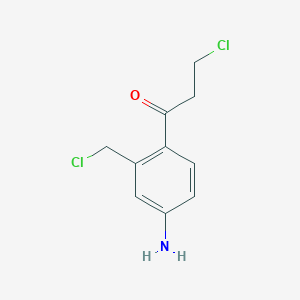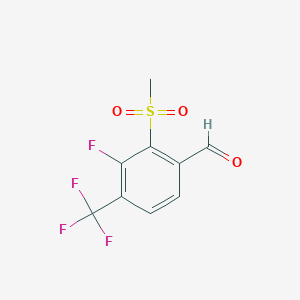
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde compound characterized by the presence of fluorine, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Sulfonylation: Introduction of the methylsulfonyl group is achieved through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formylation: The final step involves formylation to introduce the aldehyde group, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of fluorinated drugs with enhanced metabolic stability and bioavailability.
Materials Science: Utilized in the design of advanced materials with specific electronic and optical properties.
Agrochemicals: Employed in the synthesis of novel agrochemical compounds with improved efficacy and environmental profile.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is primarily determined by its functional groups:
Aldehyde Group: Participates in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Fluorine Atoms: Enhance the compound’s stability and reactivity by influencing electronic distribution.
Methylsulfonyl Group: Acts as an electron-withdrawing group, affecting the compound’s reactivity and interaction with other molecules.
Trifluoromethyl Group: Increases lipophilicity and metabolic stability, making the compound more suitable for pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-(trifluoromethyl)benzaldehyde: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Positional isomer with different electronic and steric properties.
3-Fluoro-2-methylbenzaldehyde: Lacks the trifluoromethyl and methylsulfonyl groups, leading to distinct chemical behavior.
Uniqueness
3-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C9H6F4O3S |
|---|---|
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
3-fluoro-2-methylsulfonyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4O3S/c1-17(15,16)8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
YGTUIDJOIUTEBS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC(=C1F)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


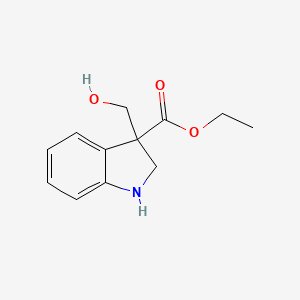

![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)

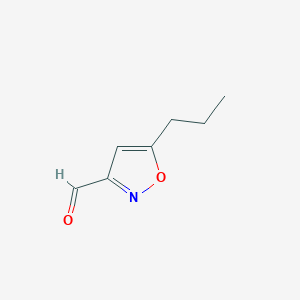
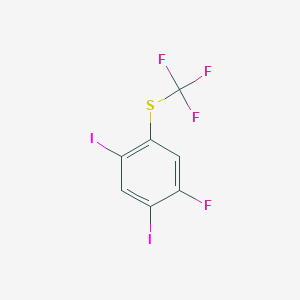
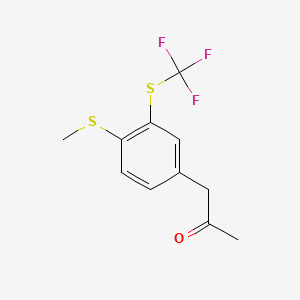
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)

